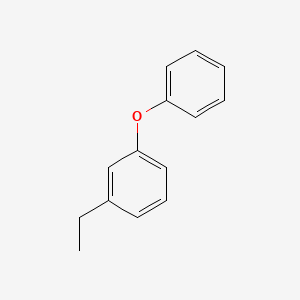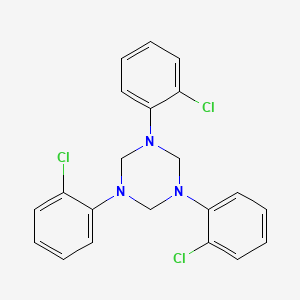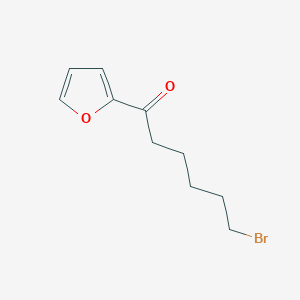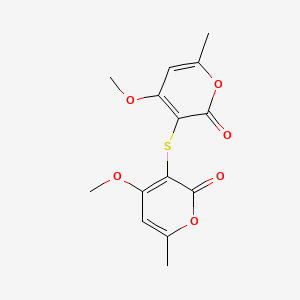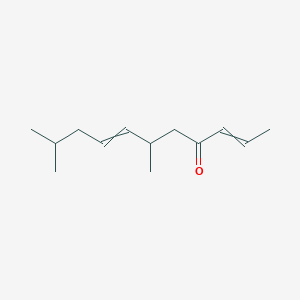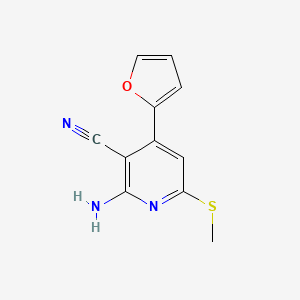![molecular formula C13H14N2O4 B14430082 2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione CAS No. 81077-46-5](/img/structure/B14430082.png)
2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine The structure of this compound includes a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a hydrazone moiety attached to a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione typically involves the reaction of a dioxane derivative with a hydrazine derivative. One common method involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methylphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester
- 2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-4-oxanone
- 2,5-Dimethoxy-4-methylphenylcyclopropylamine
Uniqueness
2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione is unique due to its specific structural features, including the dioxane ring and the hydrazone group. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
81077-46-5 |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2,2-dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-6-9(7-5-8)14-15-10-11(16)18-13(2,3)19-12(10)17/h4-7,14H,1-3H3 |
InChI-Schlüssel |
VZJSAKVZPZKCRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=C2C(=O)OC(OC2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
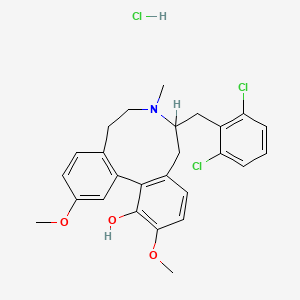
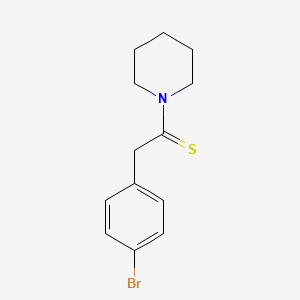
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
